6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique triazine core and hexafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with a triazine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The hexafluoropropyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The triazine core can interact with nucleophilic sites in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite: Used in the synthesis of oligoribonucleotides.
Uniqueness
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine core and hexafluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
5822-85-5 |
---|---|
Molecular Formula |
C19H15F6N5O |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-methyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H15F6N5O/c1-26-15-27-16(29-17(28-15)31-14(18(20,21)22)19(23,24)25)30(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,26,27,28,29) |
InChI Key |
HZANRXJAOYDNBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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